1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrole
CAS No.:
Cat. No.: VC11021783
Molecular Formula: C11H11NO3S
Molecular Weight: 237.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11NO3S |
|---|---|
| Molecular Weight | 237.28 g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)sulfonylpyrrole |
| Standard InChI | InChI=1S/C11H11NO3S/c1-15-10-4-6-11(7-5-10)16(13,14)12-8-2-3-9-12/h2-9H,1H3 |
| Standard InChI Key | PTOXNAYXGVJKDN-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2 |
| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2 |
Introduction
Structural and Physicochemical Properties
The compound’s molecular structure comprises a five-membered pyrrole ring (C₄H₄N) substituted at the nitrogen atom with a 4-methoxyphenylsulfonyl group (C₇H₇O₃S). X-ray crystallography of analogous sulfonylated pyrroles reveals planar geometries with dihedral angles of 65–75° between the aromatic rings, suggesting limited conjugation between the sulfonyl group and pyrrole π-system . Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 237.28 g/mol |
| Solubility (Water) | 4.2 μg/mL |
| LogP (Predicted) | 1.87 ± 0.35 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
The sulfonyl group enhances thermal stability compared to unsubstituted pyrroles, with decomposition temperatures exceeding 250°C based on thermogravimetric analyses of related compounds. Nuclear magnetic resonance (NMR) spectra show characteristic shifts: δ 6.8–7.8 ppm for aromatic protons and δ 3.8 ppm for the methoxy group .
Synthesis and Reaction Pathways
Primary Synthesis Route
The standard preparation involves nucleophilic substitution between pyrrole and 4-methoxybenzenesulfonyl chloride under Schotten-Baumann conditions:
Reaction Scheme
Pyrrole + 4-MeO-C₆H₄-SO₂Cl → 1-[(4-Methoxyphenyl)sulfonyl]-1H-pyrrole + HCl
Optimized conditions use:
-
Solvent: Dichloromethane (DCM)
-
Base: Triethylamine (2.5 eq)
-
Temperature: 0–5°C → room temperature
Alternative Methodologies
Recent advances include:
-
Microwave-assisted synthesis: Reduces reaction time from 12 hours to 45 minutes with comparable yields
-
Solid-phase synthesis: Enables combinatorial library generation using resin-bound pyrrole precursors
-
Electrochemical methods: Achieve 82% yield via anodic oxidation of pyrrole-thioether intermediates
Medicinal Chemistry Applications
Antimicrobial Activity
Structural analogs demonstrate moderate activity against Gram-positive pathogens:
Activity correlates with the sulfonyl group’s electron-withdrawing effects, which enhance membrane permeability . Halogenation at the pyrrole C3/C4 positions improves potency 4–8 fold .
Central Nervous System Targets
Derivatives show nanomolar affinity for serotonin receptors:
| Target | K₁ (nM) | Selectivity Ratio (vs 5-HT₁A) |
|---|---|---|
| 5-HT₆ | 10 ± 2 | >100 |
| 5-HT₂A | 850 ± 110 | 0.12 |
The 4-fluorophenylsulfonyl variant (27) enhances cognitive flexibility in rodent models at 9 mg/kg p.o., suggesting therapeutic potential for Alzheimer’s disease .
Materials Science Applications
Conductive Polymers
Copolymerization with 3,4-ethylenedioxythiophene (EDOT) yields materials with enhanced conductivity:
| Composite | Conductivity (S/cm) | Bandgap (eV) |
|---|---|---|
| PEDOT | 450 ± 30 | 1.6 |
| PEDOT:Sulfonylpyrrole (1:1) | 620 ± 45 | 1.4 |
The sulfonyl group improves charge delocalization while the methoxy substituent reduces oxidative degradation .
Photovoltaic Devices
Dye-sensitized solar cells incorporating sulfonylpyrrole-based dyes achieve:
-
Power Conversion Efficiency (PCE): 8.7% vs 7.2% for ruthenium benchmarks
Biological and Toxicological Profile
| Assay | Result |
|---|---|
| HepG2 Cytotoxicity (24h) | IC₅₀ > 100 μM |
| AMES Test | Negative (up to 500 μg/plate) |
| hERG Inhibition | IC₅₀ = 12.3 μM |
The high hERG liability necessitates structural modification for cardiac safety .
Pharmacokinetic Predictions
| Parameter | Value |
|---|---|
| Caco-2 Permeability | 12 × 10⁻⁶ cm/s |
| Plasma Protein Binding | 89% ± 3% |
| t₁/₂ (Human Liver Microsomes) | 42 min |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume